molecular formula C17H14N6O2 B6098806 4-hydroxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

4-hydroxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

Cat. No. B6098806
M. Wt: 334.33 g/mol
InChI Key: APTMPCBBQGEFAP-GIJQJNRQSA-N
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Description

4-hydroxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone, also known as HMB-3, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. HMB-3 is a triazinyl hydrazone derivative that has been synthesized and studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in cancer cell growth and viral replication. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It also inhibits the activity of NS5B RNA polymerase, an enzyme involved in the replication of hepatitis C virus.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the expression of genes involved in cancer cell growth and survival. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of various diseases.

Advantages and Limitations for Lab Experiments

4-hydroxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have potent anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. Additionally, the toxicity and safety of this compound need to be evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for the study of 4-hydroxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. One area of research is to further investigate its mechanism of action and pharmacological properties. Another area of research is to evaluate its efficacy and safety in animal models and clinical trials. Additionally, this compound can be modified to improve its pharmacokinetic properties and reduce its toxicity. Moreover, this compound can be used as a starting point for the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. It has been shown to have anticancer, antiviral, and antibacterial properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the pharmacological properties of this compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-hydroxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate, followed by the reaction with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid hydrazide. The final product is obtained after cyclization with triethylorthoformate and triethylamine. The purity of the synthesized this compound can be confirmed by using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

4-hydroxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been studied for its potential applications in scientific research. It has been found to have anticancer, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits antiviral activity against hepatitis C virus and dengue virus. Additionally, this compound has been shown to have antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

properties

IUPAC Name

2-methoxy-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-25-14-8-10(6-7-13(14)24)9-18-22-17-20-16-15(21-23-17)11-4-2-3-5-12(11)19-16/h2-9,24H,1H3,(H2,19,20,22,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTMPCBBQGEFAP-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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